1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene

Übersicht

Beschreibung

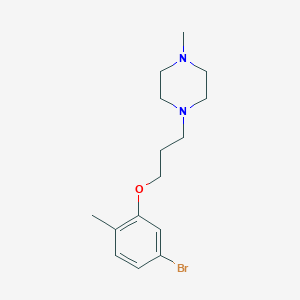

“1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene” is a chemical compound with the CAS Number: 870063-18-6 . It has a molecular weight of 273.02 . The compound is a white solid at room temperature .

Molecular Structure Analysis

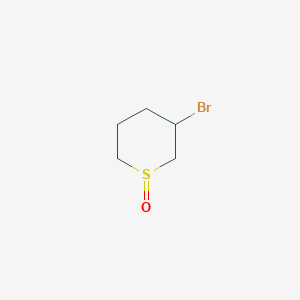

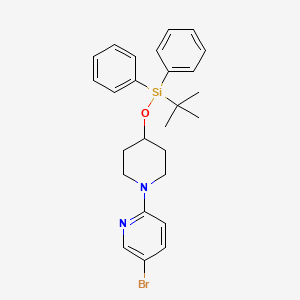

The InChI code for this compound is1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2 . This indicates that the compound has a benzene ring with bromo, fluoro, and trifluoroethoxy functional groups attached to it. Physical And Chemical Properties Analysis

This compound is a white solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Radiolabeling Agents for Imaging

This compound serves as a precursor in the synthesis of radiolabeled compounds, which are crucial in medical imaging and diagnostic applications. For instance, derivatives of this compound have been employed in the radiosynthesis of fluoromethyl-benzenes, providing new bifunctional labeling agents for PET imaging. Such advancements in radiolabeling techniques contribute significantly to the non-invasive diagnosis of diseases, including cancer and neurological disorders (Namolingam, Luthra, Brady, & Pike, 2001).

Synthesis of Organometallic Compounds

The compound has been utilized as a starting material in organometallic chemistry for synthesizing various organometallic intermediates. These intermediates are valuable in creating complex molecular structures that find applications in catalysis, pharmaceuticals, and material science. Research has shown the potential of using halogenated benzene derivatives, similar to this compound, in generating organometallic species for synthetic applications (Porwisiak & Schlosser, 1996).

Coordination Chemistry and Metal Ion Complexation

In coordination chemistry, derivatives of this compound have been explored to create novel fluorocryptands. These macrocyclic compounds are known for their ability to complex with metal ions, which is essential in developing new materials with unique electronic, magnetic, and catalytic properties. Such research contributes to the advancement of materials science and the development of novel sensors and catalysts (Plenio, Hermann, & Diodone, 1997).

Corrosion Inhibition

Halogenated benzene derivatives, similar to this compound, have been investigated for their potential as corrosion inhibitors. Such compounds can significantly reduce the corrosion rate of metals and alloys, which is crucial in extending the lifespan of industrial machinery and infrastructure. Research in this area aims to develop more efficient and environmentally friendly corrosion inhibitors for various industrial applications (Negrón-Silva et al., 2013).

Solid-State Chemistry

The compound's derivatives have been studied for their roles in solid-state chemistry, particularly in understanding the interchangeability of halogen and ethynyl substituents in solid-state structures. Such research is fundamental in the design and synthesis of new crystalline materials with tailored properties for electronics, photonics, and drug delivery systems (Robinson et al., 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H332, H335, which indicate potential hazards if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Eigenschaften

IUPAC Name |

1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4O/c10-8-2-1-7(11)3-6(8)4-15-5-9(12,13)14/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVYBHYVXBSNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)COCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)

![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)

![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)